4-[(1E)-2-phenylethenyl]morpholine
Description
4-[(1E)-2-Phenylethenyl]morpholine (CAS: 4309-66-4) is a styryl-substituted morpholine derivative with the molecular formula C₁₄H₁₃N and an average molecular weight of 195.265 g/mol . It is also known as trans-4-aminostilbene or (E)-4-styrylaniline, featuring a morpholine ring connected to a styryl (phenylethenyl) group via a conjugated double bond. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive styryl derivatives, which are often explored for antifungal, anti-inflammatory, and enzyme-inhibitory properties .
Properties
CAS No. |
39166-25-1 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(1E)-2-phenylethenyl]morpholine typically involves the reaction of morpholine with styrene under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(1E)-2-phenylethenyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-[(1E)-2-phenylethenyl]morpholine is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various chemical compounds.
Biology: It is used in biological studies to understand its effects on different biological systems.
Medicine: This compound is crucial in the development of new drugs due to its medicinal properties.
Industry: It is used in the production of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-phenylethenyl]morpholine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to estrogen receptors, thereby modulating the activity of these receptors. This interaction leads to various biological responses, including the inhibition of cell proliferation in certain types of cancer .
Comparison with Similar Compounds
Structural Analogues with Quinazolinone and Sulfonamide Moieties
Compound : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide
Thiazole- and Imidazole-Substituted Morpholine Derivatives
Compound : VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Key Differences :
- Replaces the styryl group with a thiazole ring bearing a dibromoimidazole substituent.
- Higher molecular weight (410.08 g/mol ) compared to 4-[(1E)-2-phenylethenyl]morpholine.
- Activity : Targets androgen receptor DNA-binding domains (DBDs) in cancer studies. The bromine atoms enhance hydrophobic interactions with proteins .
- Significance : The absence of halogen atoms in this compound may reduce cytotoxicity but limit protein-binding specificity.
Antifungal Morpholine Derivatives
Compound: 3a–c (Morpholine-substituted analogs of metrofenone)
Chromone-Based Styryl Derivatives
Compound : 7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one (Compound A)
- Key Differences :
- Replaces the morpholine ring with a chromone (benzopyran-4-one) scaffold.
- Contains a methoxy group at position 5.
- Activity : Chromone derivatives are studied for anticancer and neuroprotective effects. The methoxy group modulates electron density and bioavailability .
- Significance : The morpholine derivative’s nitrogen atom may improve water solubility compared to the chromone’s oxygen-dominated structure.
Diphenylethenyl-Morpholine Derivatives
Compound : 4-[(E)-1,2-Diphenylethenyl]morpholine (CAS: 70210-24-1)
- Key Differences :
- Features two phenyl groups on the ethenyl chain instead of one.
- Higher molecular weight (265.35 g/mol ) and lipophilicity.
- Activity: Not explicitly reported, but the additional phenyl group may enhance hydrophobic interactions in biological targets .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reported Activity |
|---|---|---|---|---|
| This compound | C₁₄H₁₃N | 195.27 | Styryl, morpholine | Not explicitly reported |
| VPC-14449 | C₁₀H₁₀Br₂N₃OS | 410.08 | Thiazole, dibromoimidazole | Androgen receptor inhibition |
| 4-[(E)-2-{3-(4-Methoxyphenyl)...} | C₂₃H₁₉N₃O₄S | 433.48 | Quinazolinone, sulfonamide | COX-2 inhibition (47.1% at 20 μM) |
| 3b (Antifungal morpholine derivative) | C₁₉H₂₁NO₃ | 311.38 | Trimethoxybenzene, morpholine | Broad-spectrum antifungal |
| 4-[(E)-1,2-Diphenylethenyl]morpholine | C₁₈H₁₉NO | 265.35 | Diphenylethenyl, morpholine | N/A |
Key Research Findings and Implications
- Substituent Effects : The presence of sulfonamide, halogen, or methoxy groups in analogs significantly enhances target-specific activity (e.g., COX-2 inhibition, antifungal action) compared to this compound’s simpler structure .
- Stereochemical Considerations : The E-configuration of the styryl group is critical for maintaining conjugation and planar geometry, as seen in corrected structures like VPC-14449 .
- Synthetic Flexibility : The morpholine ring serves as a versatile scaffold; modifications to its substituents can tune solubility, bioavailability, and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
